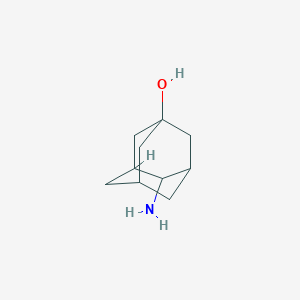

4-Aminoadamantan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminoadamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and symmetric polycyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure can enhance the pharmacological properties of drug candidates by improving their metabolic stability, bioavailability, and binding affinity to target receptors.[2] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[3][4]

trans-4-Aminoadamantan-1-ol hydrochloride, in particular, serves as a key building block for the synthesis of various biologically active molecules. It is currently being investigated for applications in the treatment of hyperlipidemia, diabetes, obesity, and atherosclerosis, with many drug candidates in Phase II or III clinical trials.[5] The precise stereochemical arrangement of the amino and hydroxyl groups in the trans configuration is often critical for therapeutic efficacy, making its stereoselective synthesis a topic of significant interest.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of trans-4-Aminoadamantan-1-ol hydrochloride hinges on the strategic introduction of the amino and hydroxyl functionalities onto the adamantane core with the desired stereochemistry. A common and effective retrosynthetic approach begins with a commercially available adamantane derivative, 5-hydroxy-2-adamantanone. This starting material provides a convenient handle for the sequential introduction of the required functional groups.

The overall synthetic strategy can be visualized as a two-step process:

-

Reductive Amination: The ketone functionality of 5-hydroxy-2-adamantanone is converted to an amine. This can be achieved through the formation of an intermediate imine or oxime, followed by reduction. The choice of reducing agent is critical for controlling the stereoselectivity of the reaction.

-

Salt Formation and Purification: The resulting amino alcohol is then converted to its hydrochloride salt to improve its stability and handling properties. This step also provides an opportunity for purification through recrystallization to isolate the desired trans isomer.

Detailed Synthetic Protocols and Mechanistic Insights

Two primary routes for the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride from 5-hydroxy-2-adamantanone have been well-established, differing mainly in the intermediate formed prior to reduction.

Method 1: Synthesis via Imine Intermediate

This method involves the direct reaction of 5-hydroxy-2-adamantanone with aqueous ammonia to form a 5-hydroxy-2-adamantane imine, which is then reduced.

Step 1: Formation of 5-hydroxy-2-adamantane imine

-

Reaction: 5-hydroxy-2-adamantanone is reacted with an excess of aqueous ammonia.

-

Rationale: The use of aqueous ammonia as both the reactant and the solvent system is cost-effective and aligns with the principles of green chemistry due to its high atom economy.[5] The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.

-

Conditions: The reaction is typically carried out at a temperature between 0 and 50 °C for 4 to 16 hours.[5]

Step 2: Catalytic Hydrogenation

-

Reaction: The intermediate imine is reduced to 4-amino-1-hydroxyadamantane using catalytic hydrogenation.

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5]

-

Rationale: Catalytic hydrogenation is a clean and efficient reduction method. The stereochemical outcome of the reduction is influenced by the steric hindrance of the adamantane cage, which generally favors the formation of the trans isomer.

-

Conditions: The hydrogenation is typically performed under a hydrogen atmosphere (1-5 atm) in a suitable solvent.[5]

Step 3: Acidification and Salt Formation

-

Reaction: The crude 4-amino-1-hydroxyadamantane is dissolved in a solvent and treated with a souring agent to form the hydrochloride salt.

-

Souring Agents: Trimethylchlorosilane, hydrogen chloride in methanol, or hydrogen chloride in ethanol can be used.[5]

-

Rationale: The formation of the hydrochloride salt facilitates the isolation and purification of the final product. The salt is typically less soluble than the free base, allowing for crystallization.

-

Conditions: The acidification is carried out at low temperatures (0-10 °C) to control the crystallization process and improve the yield and purity of the trans isomer.[5] Subsequent reflux and cooling promote the formation of well-defined crystals.

Method 2: Synthesis via Oxime Intermediate

An alternative approach involves the formation of an oxime intermediate, which is then reduced.

Step 1: Oximation of 5-hydroxy-2-adamantanone

-

Reaction: 5-hydroxy-2-adamantanone is reacted with hydroxylamine hydrochloride to produce 5-hydroxy-2-adamantanone oxime.[6]

-

Rationale: Oximation is a reliable method for converting ketones to a reducible intermediate.

Step 2: Reduction of the Oxime

-

Reaction: The 5-hydroxy-2-adamantanone oxime is reduced to 4-amino-1-adamantanol.

-

Reducing Agent: Raney nickel is an effective catalyst for the hydrogenation of oximes.[6]

-

Rationale: The choice of Raney nickel under hydrogen pressure provides a robust method for the reduction.

-

Conditions: The reaction is typically carried out under hydrogen pressure (1.5–2.5 MPa) and at elevated temperatures (50–75 °C).[6]

Step 3: Acidification, Salt Formation, and Recrystallization

-

Reaction: The resulting 4-amino-1-adamantanol is acidified to form the hydrochloride salt.

-

Purification: Recrystallization from methanol is employed to isolate the desired trans-4-amino-1-adamantanol hydrochloride.[6]

Experimental Data and Visualization

The following table summarizes typical reaction parameters for the two synthetic methods.

| Parameter | Method 1 (Imine Intermediate)[5] | Method 2 (Oxime Intermediate)[6] |

| Starting Material | 5-hydroxy-2-adamantanone | 5-hydroxy-2-adamantanone |

| Intermediate | 5-hydroxy-2-adamantane imine | 5-hydroxy-2-adamantanone oxime |

| Reducing Agent | Palladium on Carbon | Raney Nickel |

| Hydrogen Pressure | 1-5 atm | 1.5–2.5 MPa |

| Reaction Temperature | 0-50 °C (amination), RT (hydrogenation) | 50–75 °C (reduction) |

| Purification | Crystallization after acidification | Recrystallization from methanol |

Synthetic Workflow Diagram

Caption: Comparative workflow for the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride.

Conclusion and Future Perspectives

The synthesis of trans-4-Aminoadamantan-1-ol hydrochloride is a well-established process that is crucial for the advancement of drug discovery programs targeting a range of diseases. The methods described in this guide, utilizing either an imine or oxime intermediate, offer reliable and scalable routes to this important building block. The choice between these methods may depend on specific laboratory capabilities, cost considerations, and desired purity profiles. As the demand for adamantane-based therapeutics continues to grow, further optimization of these synthetic routes to enhance efficiency, reduce environmental impact, and improve stereoselectivity will remain an active area of research.

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 6. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Aminoadamantan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in the field of medicinal chemistry. Its unique cage-like structure provides a robust scaffold for the precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets.[1] The incorporation of the adamantane nucleus into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] 4-Aminoadamantan-1-ol, a bifunctionalized adamantane derivative, represents a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and its emerging role in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

Core Molecular and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| CAS Number | 75375-89-2 | --INVALID-LINK--[3] |

| Molecular Formula | C₁₀H₁₇NO | --INVALID-LINK--[3] |

| Molecular Weight | 167.25 g/mol | --INVALID-LINK--[3] |

| Boiling Point | 275.6 ± 33.0 °C at 760 mmHg (Predicted) | --INVALID-LINK--[2] |

| Melting Point | Not available. The hydrochloride salt has a reported melting point of 356-358 °C. | --INVALID-LINK-- |

| Flash Point | 120.5 ± 25.4 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| XLogP3 | 0.4 | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 46.3 Ų | --INVALID-LINK--[3] |

Solubility Profile

Experimentally determined solubility data for this compound in a range of solvents is not extensively reported in the literature. However, based on its structure, which contains both a polar hydroxyl and an amino group, as well as a nonpolar adamantane core, a degree of solubility in both polar and nonpolar organic solvents can be anticipated. The isomeric compound, 3-amino-1-adamantanol, is reported to be soluble in organic solvents and insoluble in water.[4][5] It is reasonable to expect a similar solubility profile for this compound. For drug development purposes, solubility studies in pharmaceutically relevant solvents and buffer systems would be a critical step in its characterization.

Synthesis and Manufacturing

The synthesis of this compound, particularly its trans-isomer, is a key consideration for its use as a pharmaceutical intermediate. A patented method outlines a synthetic route to trans-4-amino-1-hydroxy adamantane hydrochloride, which can be neutralized to yield the free base.[6]

Synthetic Pathway Overview

The synthesis commences with 5-hydroxy-2-adamantanone as the starting material. The process involves a reductive amination followed by salt formation.

Caption: Synthetic pathway for trans-4-Aminoadamantan-1-ol Hydrochloride.

Detailed Experimental Protocol (Adapted from CN102633659B)

Step 1: Formation of 5-Hydroxy-2-adamantanimine

-

To a reaction vessel, add 5-hydroxy-2-adamantanone and aqueous ammonia (8-12 times the weight of the adamantanone).

-

Stir the reaction mixture at a temperature between 0-50 °C for 4-16 hours.

-

Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or GC), the intermediate 5-hydroxy-2-adamantanimine is formed.[6]

Step 2: Catalytic Hydrogenation to this compound

-

To the reaction mixture containing the imine, add a palladium on carbon (Pd/C) catalyst (5-15% by weight of the initial 5-hydroxy-2-adamantanone).

-

Pressurize the vessel with hydrogen gas to 1-5 atmospheres.

-

Maintain the reaction temperature between 20-60 °C and stir until the reduction is complete.

-

After the reaction, filter off the Pd/C catalyst to obtain a solution of this compound.[6]

Step 3: Acidification to the Hydrochloride Salt

-

Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Cool the solution to 0-10 °C.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in methanol or ethanol) to acidify the mixture and precipitate the hydrochloride salt.

-

The mixture can be refluxed and then cooled to facilitate crystallization.

-

Collect the solid trans-4-Aminoadamantan-1-ol hydrochloride by filtration.[6]

Note: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the rigid cage structure and the presence of multiple, often overlapping, signals from the adamantane protons. The chemical shifts of the adamantane protons typically appear in the range of 1.5-2.5 ppm. The proton attached to the carbon bearing the amino group (C4-H) would likely appear as a distinct signal, potentially in the 2.5-3.5 ppm region, depending on the solvent and concentration. The hydroxyl and amino protons will exhibit exchangeable signals, the chemical shifts of which are highly dependent on the solvent, temperature, and concentration.

¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon framework. Due to the molecule's symmetry, fewer than 10 signals may be observed. The carbon atom attached to the hydroxyl group (C1) would be expected to resonate downfield, typically in the range of 65-75 ppm. The carbon atom bonded to the amino group (C4) would also be shifted downfield, likely in the 45-55 ppm range. The remaining adamantane carbons would appear at higher field strengths. An experimental ¹³C NMR spectrum is available in the Human Metabolome Database (HMDB0000883), which may correspond to this compound, though the specific isomer is not explicitly stated.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.

-

N-H Stretch: The primary amine will show two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Absorptions due to the C-H stretching of the adamantane cage will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A strong C-O stretching vibration should be present in the 1000-1200 cm⁻¹ region.

-

N-H Bend: An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

For comparison, the IR spectrum of the isomeric 3-amino-1-adamantanol shows characteristic bands at 3370 and 3340 cm⁻¹ (NH₂ and OH) and 2912 cm⁻¹ (adamantane C-H).[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at m/z 167.

-

Fragmentation: The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (NH₃) or the amino group (NH₂) from the amine functionality. The adamantane cage itself is relatively stable, but fragmentation can occur. For the isomeric 3-amino-1-adamantanol, a mass spectrum showed the molecular ion at m/z 167 (20% relative intensity) and a base peak at m/z 110.[7]

Applications in Drug Development

The unique structural and physicochemical properties of the adamantane scaffold make this compound a highly attractive building block for the design of novel therapeutic agents.

Role as a Pharmaceutical Intermediate

The presence of both an amino and a hydroxyl group provides two reactive sites for further chemical modification, allowing for the facile introduction of the adamantane moiety into more complex molecules. This bifunctionality is particularly valuable in the synthesis of drug candidates where the adamantane group can serve as a lipophilic anchor or a rigid spacer to optimize ligand-receptor interactions.

Therapeutic Potential of Adamantane Derivatives

Adamantane derivatives have demonstrated a wide range of biological activities, and new applications continue to be explored.

Caption: Potential therapeutic applications of adamantane derivatives.

-

Antiviral Agents: Amantadine and rimantadine are well-known antiviral drugs that highlight the potential of aminoadamantanes in combating viral infections.[2]

-

Neuroprotective Agents: The non-competitive NMDA receptor antagonist, memantine, is an adamantane derivative used in the treatment of Alzheimer's disease.[2] The lipophilicity imparted by the adamantane cage can enhance blood-brain barrier penetration.[1]

-

Enzyme Inhibitors: The rigid structure of adamantane can be exploited to design potent and selective enzyme inhibitors. For instance, adamantane-based compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, coupled with the presence of two key functional groups, makes it an ideal scaffold for the synthesis of novel bioactive molecules. While there are some gaps in the publicly available experimental data for this compound, its synthetic accessibility and the proven therapeutic value of related adamantane derivatives underscore its importance. Future research efforts focused on the synthesis and biological evaluation of new derivatives of this compound are likely to yield promising drug candidates for a variety of diseases.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc [chemsrc.com]

- 3. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 3-Amino-1-adamantanol | 702-82-9 [chemnet.com]

- 6. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 7. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Aminoadamantan-1-ol: Structure, Properties, Synthesis, and Applications

Executive Summary: Adamantane and its derivatives represent a unique class of rigid, lipophilic scaffolds that have proven invaluable in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of 4-Aminoadamantan-1-ol, a bifunctional adamantane derivative featuring both an amino and a hydroxyl group. We will delve into its precise chemical identity, including IUPAC nomenclature and stereochemistry, its physicochemical properties, detailed synthetic protocols, and its significance as a versatile building block in the development of advanced chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important intermediate.

Core Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its structure and nomenclature. This compound is a derivative of tricyclo[3.3.1.13,7]decane, the systematic name for adamantane.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is This compound .[3] The numbering of the adamantane cage places the hydroxyl (-OH) group at a bridgehead position (carbon-1), and the amino (-NH2) group at a non-bridgehead, secondary carbon (carbon-4). This specific arrangement of functional groups dictates its chemical reactivity and potential applications.

Chemical Structure

The rigid, three-dimensional structure of this compound is a defining characteristic. The diagram below illustrates the connectivity and spatial arrangement of its constituent atoms.

Caption: 2D representation of the this compound structure.

Stereoisomerism: cis and trans Configurations

Due to the fixed, chair-like conformations of the cyclohexane rings within the adamantane cage, the relative orientation of the substituents at positions 1 and 4 gives rise to two distinct stereoisomers: cis-4-aminoadamantan-1-ol and trans-4-aminoadamantan-1-ol.[4]

-

trans-isomer: The amino group and the hydroxyl group are on opposite sides of the molecule's pseudo-plane. This is often the thermodynamically more stable and synthetically targeted isomer.

-

cis-isomer: The amino and hydroxyl groups are oriented on the same side.

The specific stereoisomer is crucial as it dramatically influences the molecule's three-dimensional shape, polarity, and how it interacts with biological targets like enzyme active sites.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₀H₁₇NO | PubChem[3] |

| CAS Number | 75375-89-2 (unspecified stereochemistry) | ChemSrc[5] |

| CAS Number | 62058-03-1 (trans) | PubChem[4] |

| InChI | InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | PubChem[3] |

| SMILES | C1C2CC3CC(C2)(CC1C3N)O | PubChem[3] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its rigid hydrocarbon framework combined with its polar functional groups.

Tabulated Properties

| Property | Value | Source |

| Molecular Weight | 167.25 g/mol | PubChem[3] |

| Monoisotopic Mass | 167.131014166 Da | PubChem[3] |

| Melting Point | 356-358 °C (hydrochloride salt) | ChemicalBook[6] |

| Appearance | White or off-white crystalline powder | ChemBK[7] |

| Solubility | Soluble in water and some organic solvents (as hydrochloride salt) | ChemBK[7] |

Synthesis and Manufacturing

The controlled synthesis of specifically functionalized adamantane derivatives is a non-trivial task that requires strategic planning. The production of trans-4-Aminoadamantan-1-ol, in particular, has been a subject of process optimization to achieve high purity and yield.

Overview of Synthetic Strategies

A common and effective strategy involves the reductive amination of a corresponding adamantanone precursor. A patented method highlights a robust pathway starting from 5-hydroxy-2-adamantanone.[8] This approach is advantageous as it establishes the required oxygen and nitrogen functionalities on the adamantane core, which can then be chemically manipulated to achieve the desired product.

Detailed Protocol: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

The following protocol is adapted from a patented industrial method, designed to favor the formation of the trans isomer.[8]

Step 1: Imine Formation

-

Charge a reaction vessel with 5-hydroxy-2-adamantanone as the starting material.

-

Add aqueous ammonia (8-12 times the weight of the starting material) to serve as both the nitrogen source and the reaction medium.

-

Maintain the reaction temperature between 0-50 °C and stir for 4-16 hours.

-

During this time, the ketone is converted to 5-hydroxy-2-adamantanimine.

Step 2: Catalytic Hydrogenation (Reductive Amination)

-

To the crude imine solution, add a palladium on carbon catalyst (Pd/C, 5-15% by weight of the initial ketone).

-

Pressurize the vessel with hydrogen gas to 1-5 atmospheres.

-

Maintain the reaction temperature between 20-60 °C. The palladium surface catalyzes the reduction of the imine to the corresponding amine, yielding a mixture of cis and trans 4-amino-1-hydroxyadamantane.

Step 3: Purification and Salt Formation

-

After the reaction is complete, filter off the Pd/C catalyst.

-

Dissolve the crude amine product in a suitable solvent (e.g., methanol, ethanol) at a ratio of 2-10 times the product weight.

-

Cool the solution to 0-10 °C.

-

Slowly add an acidifying agent, such as a solution of hydrogen chloride (HCl) in methanol or trimethylchlorosilane, to a molar excess (1.05-1.50 equivalents).

-

This step selectively precipitates the hydrochloride salt. The process of refluxing followed by cooling crystallization favors the isolation of the more stable trans-4-Aminoadamantan-1-ol Hydrochloride in high purity.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trans-4-Aminoadamantan-1-ol HCl.

Relevance in Medicinal Chemistry and Drug Development

The adamantane cage is often described as a "lipophilic bullet" in medicinal chemistry.[2] Its rigid structure provides a stable anchor for pharmacophoric groups, while its lipophilicity can enhance a drug's ability to cross cell membranes, improving its pharmacokinetic profile.[2]

This compound as a Synthetic Building Block

This compound is a valuable bifunctional building block. The amino group can be readily derivatized through acylation, alkylation, or sulfonylation, while the hydroxyl group can be esterified or etherified. This dual functionality allows for the creation of complex molecules where the adamantane core serves as a rigid spacer or a lipophilic anchor. While direct applications in marketed drugs are less documented than for its isomer, its utility in creating libraries of novel compounds for screening is significant.

Case Study: The Role of the Isomeric 3-Aminoadamantan-1-ol

To understand the potential of this chemical class, it is highly instructive to examine its constitutional isomer, 3-Aminoadamantan-1-ol (CAS 702-82-9).[9][10] This isomer, where both functional groups are at bridgehead positions, is a key intermediate in the synthesis of Vildagliptin.[11] Vildagliptin is an important antihyperglycemic agent used for the treatment of type 2 diabetes.[11] In its synthesis, the amino group of 3-aminoadamantan-1-ol is reacted with a proline derivative to form the final drug molecule.[9] This prominent example underscores the value of amino-hydroxy adamantanes as critical components in the construction of complex, biologically active molecules.

Furthermore, other adamantane derivatives, such as Memantine (1-amino-3,5-dimethyladamantane), are used to treat neurological disorders like Alzheimer's disease, highlighting the scaffold's success in targeting the central nervous system.[1][12]

Conclusion

This compound is a structurally unique and synthetically valuable chemical intermediate. Its rigid, three-dimensional framework, combined with the versatile reactivity of its amino and hydroxyl functional groups, makes it a compelling building block for medicinal chemistry and materials science. The ability to produce specific stereoisomers, particularly the trans configuration, through well-defined synthetic protocols allows for the precise design of novel molecules. While its isomer, 3-aminoadamantan-1-ol, has a well-established role in the pharmaceutical industry, the distinct spatial arrangement of functional groups in this compound offers different structural possibilities, ensuring its continued relevance in the exploration of new chemical space.

References

- 1. nbinno.com [nbinno.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc [chemsrc.com]

- 6. 4-amino-1-adamantanol | 20098-19-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 9. 3-Amino-1-Adamantanol [kaimosi.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. Cas 702-82-9,3-Amino-1-hydroxyadamantane | lookchem [lookchem.com]

- 12. Effect of 1-aminoadamantanes on the MAO activity in brain, liver, and kidney of the rat. | Semantic Scholar [semanticscholar.org]

The Adamantane Edifice: A Journey from Curiosity to Clinical Cornerstone

An In-depth Technical Guide on the Discovery and History of Aminoadamantane Compounds

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The serendipitous journey of aminoadamantane compounds, from a chemical curiosity to indispensable therapeutics, represents a remarkable narrative in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of these caged hydrocarbons, charting a course from the foundational synthesis of the adamantane nucleus to the development and clinical application of its prominent amino derivatives: amantadine and memantine. We will delve into the pivotal synthetic methodologies, elucidate the nuanced mechanisms of action, particularly their interactions with the NM-methyl-D-aspartate (NMDA) receptor, and trace the key clinical milestones that established their roles in virology and neurology. This technical guide is designed to equip researchers and drug development professionals with a deep, contextual understanding of this unique class of compounds, fostering an appreciation for their past and inspiring future innovation.

The Genesis of a Diamondoid: The Discovery and Synthesis of Adamantane

The story of aminoadamantanes begins not with a biological insight, but with a fascination for molecular architecture. The adamantane molecule, with its perfectly symmetrical, strain-free tricyclic cage structure (tricyclo[3.3.1.13,7]decane), is the simplest "diamondoid"—a hydrocarbon framework that is a subunit of the diamond lattice.

Its existence was first confirmed in 1933 by Czech chemists S. Landa and V. Machacek, who painstakingly isolated a few milligrams from petroleum.[1] However, it was the challenge of its chemical synthesis that truly ignited the imagination of organic chemists. Early attempts were fraught with difficulty. It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit low-yielding (0.16%), synthesis from Meerwein's ester.[1][2] This multi-step process was a landmark achievement but was too impractical for widespread study of adamantane and its potential derivatives.

A paradigm shift occurred in 1957 when Paul von Ragué Schleyer devised an astonishingly simple and efficient one-pot synthesis.[1][3] By treating the readily available dicyclopentadiene with a Lewis acid catalyst, Schleyer was able to induce a rearrangement to the adamantane cage with a significantly higher yield. This breakthrough made adamantane readily accessible and set the stage for the exploration of its derivatives in various fields, most notably, in medicine.[1]

Caption: Schleyer's efficient synthesis of adamantane.

The Dawn of the Aminoadamantanes: Amantadine's Serendipitous Journey

With a scalable synthesis of the adamantane core established, the exploration of its derivatives began in earnest. The introduction of an amino group at one of the tertiary bridgehead carbons gave rise to 1-aminoadamantane, a compound that would later be known as amantadine.

Synthesis of Amantadine

The most common and efficient method for the synthesis of amantadine is the Ritter reaction .[4][5] This powerful reaction allows for the direct amination of a tertiary carbon. In the case of amantadine, adamantane is typically first converted to a derivative with a leaving group at the 1-position, such as 1-bromoadamantane. This is then reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. The resulting N-adamantyl acetamide is then hydrolyzed to yield 1-aminoadamantane (amantadine).[6]

Experimental Protocol: Synthesis of Amantadine via the Ritter Reaction

-

Bromination of Adamantane: Adamantane is reacted with a brominating agent (e.g., bromine or N-bromosuccinimide) to form 1-bromoadamantane.

-

Ritter Reaction: 1-bromoadamantane is dissolved in a mixture of acetonitrile and a strong acid (e.g., sulfuric acid). The reaction mixture is stirred, often with gentle heating, to facilitate the formation of the N-(1-adamantyl)acetamide intermediate.

-

Hydrolysis: The reaction mixture is then carefully neutralized and the N-(1-adamantyl)acetamide is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to cleave the acetyl group and yield the free base of amantadine.

-

Salt Formation: The amantadine free base is then treated with hydrochloric acid to form the more stable and water-soluble amantadine hydrochloride salt, which is the form used in pharmaceutical preparations.

Caption: Synthetic pathway for amantadine hydrochloride.

From Antiviral to Antiparkinsonian: A Fortunate Observation

Amantadine was initially developed and approved in the 1960s as an antiviral agent for the prophylaxis and treatment of influenza A virus infections.[7] Its mechanism of action in this context involves the blockade of the M2 proton channel of the virus, which is essential for viral uncoating and replication within the host cell.[8][9]

The discovery of its therapeutic potential in Parkinson's disease was entirely serendipitous. In the late 1960s, a patient with Parkinson's disease who was taking amantadine for an influenza infection reported a remarkable improvement in her motor symptoms, including tremor, rigidity, and bradykinesia. This observation led to formal clinical investigations which confirmed its efficacy.[7] This unexpected finding opened a new chapter for amantadine and for the therapeutic application of aminoadamantanes in neurodegenerative disorders.

A Refined Approach to Neuromodulation: The Development of Memantine

The success of amantadine in Parkinson's disease spurred further research into the neurological effects of aminoadamantane derivatives. This led to the development of memantine (1-amino-3,5-dimethyladamantane), a compound with a more refined mechanism of action and a different therapeutic target.

Synthesis of Memantine

The synthesis of memantine typically starts from 1,3-dimethyladamantane.[10] Several synthetic routes have been developed, often involving an initial functionalization at the remaining bridgehead positions followed by the introduction of the amino group. One common approach involves the bromination of 1,3-dimethyladamantane to yield 1-bromo-3,5-dimethyladamantane, which can then be aminated.[11] Another method utilizes a direct amination approach.[11]

Experimental Protocol: A Two-Step Synthesis of Memantine Hydrochloride [10]

-

Formamidation: 1,3-dimethyladamantane is reacted with formamide in the presence of nitric acid to yield N-(3,5-dimethyladamantan-1-yl)formamide. This step directly introduces a protected amino group at the desired position.

-

Hydrolysis and Salt Formation: The formamide intermediate is then hydrolyzed using aqueous hydrochloric acid. This removes the formyl protecting group and simultaneously forms the hydrochloride salt of memantine in a single step.

Caption: A two-step synthesis of memantine hydrochloride.

Targeting Excitotoxicity in Alzheimer's Disease

Memantine was developed for the treatment of moderate-to-severe Alzheimer's disease.[12] Its therapeutic rationale is based on the "glutamate excitotoxicity" hypothesis of neurodegeneration. In Alzheimer's disease, it is believed that excessive or persistent activation of NMDA receptors by the neurotransmitter glutamate leads to a sustained influx of calcium ions into neurons, initiating a cascade of events that ultimately results in neuronal damage and death.[13]

Memantine was approved for medical use in Germany in 1989, in the European Union in 2002, and in the United States in 2003.[12]

Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor

The primary mechanism of action for the neurological effects of both amantadine and memantine is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[9][14]

Both compounds act as uncompetitive, voltage-dependent, open-channel blockers of the NMDA receptor.[7][15] This means they only bind to the receptor when it is activated by glutamate and the channel is open. They bind to a site within the ion channel pore, physically obstructing the flow of ions, primarily Ca2+.

Caption: Mechanism of NMDA receptor antagonism by aminoadamantanes.

The therapeutic advantage of memantine, in particular, lies in its low to moderate affinity and rapid off-rate .[16] This allows it to preferentially block the excessive, tonic activation of NMDA receptors associated with excitotoxicity, while having minimal interference with the transient, physiological activation required for normal synaptic transmission. This is in contrast to other, higher-affinity NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which can cause significant psychotomimetic side effects by indiscriminately blocking normal neurotransmission.[14]

While NMDA receptor antagonism is the primary mechanism for memantine's action in Alzheimer's disease, amantadine's effects in Parkinson's disease are more complex. In addition to its weak NMDA receptor antagonism, amantadine also promotes the release of dopamine and blocks its reuptake, thereby enhancing dopaminergic neurotransmission, which is deficient in Parkinson's disease.[17][18]

Structure-Activity Relationships: The Importance of the Adamantane Cage

The adamantane scaffold is not merely a passive carrier for the amino group; its unique physicochemical properties are integral to the therapeutic activity of these compounds.

-

Lipophilicity: The bulky, hydrophobic adamantane cage facilitates the passage of the molecule across the blood-brain barrier, a critical requirement for centrally acting drugs.

-

Rigidity and Shape: The rigid, three-dimensional structure of the adamantane nucleus provides a precise orientation for the amino group to interact with its binding site within the NMDA receptor channel.

-

Bridgehead Substitution: The substitution pattern on the adamantane cage influences the affinity and kinetics of NMDA receptor binding. For instance, the two methyl groups in memantine contribute to its specific binding characteristics compared to the unsubstituted amantadine.[11]

Further research into the synthesis and evaluation of various aminoadamantane analogues has shown that modifications to the adamantane core or the amino group can significantly alter their biological activity, including their antiviral and NMDA receptor antagonist properties.[19][20]

Pharmacokinetics and Metabolism

A thorough understanding of the pharmacokinetic properties of amantadine and memantine is crucial for their safe and effective clinical use.

| Parameter | Amantadine | Memantine |

| Bioavailability | Well-absorbed orally | ~100% |

| Protein Binding | ~67% | ~45% |

| Metabolism | Minimal, primarily excreted unchanged | Minimal, primarily excreted unchanged |

| Elimination Half-life | 10-31 hours | 60-80 hours |

| Excretion | Primarily renal (urine) | Primarily renal (urine) |

Table 1: Comparative Pharmacokinetics of Amantadine and Memantine [8][12]

Both amantadine and memantine are well-absorbed orally and undergo minimal metabolism, with the majority of the drug excreted unchanged in the urine.[8][12] This renal route of elimination necessitates dose adjustments in patients with impaired kidney function. The significantly longer elimination half-life of memantine allows for once or twice-daily dosing.[12]

Clinical Development and Approval: A Timeline of Key Milestones

The clinical journey of amantadine and memantine has been marked by both serendipity and targeted drug development.

-

1960s: Amantadine is developed as an antiviral for influenza A.[7]

-

Late 1960s: The antiparkinsonian effects of amantadine are serendipitously discovered.[7]

-

1970s: Clinical trials confirm the efficacy of amantadine in Parkinson's disease, leading to its approval for this indication.[18]

-

1989: Memantine is first marketed in Germany for the treatment of dementia.[12]

-

2002: Memantine receives marketing approval in the European Union for moderate-to-severe Alzheimer's disease.[12]

-

2003: The U.S. FDA approves memantine for the treatment of moderate-to-severe Alzheimer's disease based on data from pivotal clinical trials.[1][12]

-

2017: An extended-release formulation of amantadine (Gocovri) is approved by the U.S. FDA for the treatment of dyskinesia in patients with Parkinson's disease receiving levodopa-based therapy.[7][15]

The approval of memantine for Alzheimer's disease was based on a series of randomized, double-blind, placebo-controlled trials that demonstrated its efficacy in improving cognition, function, and global status in patients with moderate to severe forms of the disease.[1][10] Similarly, the more recent approval of extended-release amantadine for levodopa-induced dyskinesia was supported by robust clinical trial data showing a significant reduction in these involuntary movements.[15]

Conclusion and Future Directions

The discovery and development of aminoadamantane compounds is a testament to the often-unpredictable path of scientific progress. From the fundamental pursuit of synthesizing a unique molecular structure to the chance observation of a clinical benefit, the story of amantadine and memantine underscores the importance of both rational drug design and keen clinical observation.

These compounds have carved out essential niches in the therapeutic landscape, offering valuable treatment options for patients with influenza, Parkinson's disease, and Alzheimer's disease. The unique mechanism of uncompetitive NMDA receptor antagonism, particularly the favorable kinetics of memantine, represents a successful example of targeted neuromodulation.

The adamantane scaffold continues to be a source of inspiration for medicinal chemists. Ongoing research is exploring new derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel therapeutic applications. The rich history of the aminoadamantanes serves as a powerful foundation for the future development of innovative drugs targeting a range of challenging diseases.

References

- 1. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Clinical Study Evaluating the Effects of Memantine on Brain Atrophy in Patients With Alzheimer's Disease [ctv.veeva.com]

- 3. Memantine | ALZFORUM [alzforum.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Extended Release Amantadine Provides 3.4 More Hours of ON Time Daily in Parkinson Disease - - Practical Neurology [practicalneurology.com]

- 6. Amantadine | Parkinson's Foundation [parkinson.org]

- 7. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Memantine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. drugs.com [drugs.com]

- 14. Gocovri (Amantadine) First Drug Approved for Dyskinesia in Patients with Parkinson’s Disease [ahdbonline.com]

- 15. drugs.com [drugs.com]

- 16. hcplive.com [hcplive.com]

- 17. Amantadine in Parkinson's disease. A double-blind, placebo-controlled, crossover study with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amantadine ER (Gocovri®) Significantly Increases ON Time Without Any Dyskinesia: Pooled Analyses From Pivotal Trials in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Aminoadamantan-1-ol in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-aminoadamantan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in a laboratory setting.

Executive Summary

This compound is a unique trifunctional adamantane derivative of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the presence of a primary amine and a tertiary alcohol, imparts a distinct physicochemical profile that governs its solubility. This guide elucidates the expected solubility of this compound based on its structural attributes and provides a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its behavior in various solvents. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | [1] |

| Molecular Weight | 167.25 g/mol | [1] |

| Melting Point | Not explicitly available for the free base. The hydrochloride salt has a melting point of 208-214 °C. | [2] |

| logP | 0.51 | |

| pKa | Not explicitly available. The presence of the primary amine suggests a basic pKa, likely in the range of 9-10. | |

| Appearance | Expected to be a white or off-white crystalline solid. | [2] |

The adamantane cage is a lipophilic moiety, which generally promotes solubility in non-polar organic solvents.[3][4][5] However, the introduction of a primary amino group and a hydroxyl group, both capable of hydrogen bonding, significantly increases the polarity of the molecule. This duality in its structure—a bulky, non-polar core with polar functional groups—results in a complex solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent is determined by the interplay of intermolecular forces between the solute and the solvent molecules.

Influence of the Adamantane Cage

The rigid, diamondoid structure of the adamantane core is non-polar and hydrophobic.[4][5] This characteristic suggests that this compound will have some degree of solubility in non-polar solvents that can accommodate its bulky structure.

Role of the Amino and Hydroxyl Groups

The primary amine (-NH₂) and tertiary hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[6][7] These functional groups will dominate the interaction with polar solvents.

-

In Protic Solvents (e.g., water, alcohols): The amino and hydroxyl groups can form strong hydrogen bonds with the solvent molecules, enhancing solubility.

-

In Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the -NH₂ and -OH groups.

-

In Acidic Solutions: The primary amine will be protonated to form an ammonium salt (R-NH₃⁺). This salt formation dramatically increases polarity and, consequently, aqueous solubility.[8][9] The hydrochloride salt of this compound is reported to be soluble in water.[2]

-

In Basic Solutions: The effect on the free base is expected to be less pronounced than in acidic solutions.

The logical relationship for predicting solubility is visualized in the diagram below:

Caption: Factors influencing the solubility of this compound.

Expected Solubility Profile

Based on the theoretical considerations, the following qualitative solubility profile for this compound can be anticipated:

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the amino and hydroxyl groups.[6][7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good hydrogen bond accepting capabilities of the solvent. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The polar functional groups hinder dissolution in non-polar media, despite the lipophilic adamantane core.[4][5] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Can act as weak hydrogen bond acceptors. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | Protonation of the amino group to form a highly soluble salt.[2][8][9] |

| Aqueous Base | Dilute NaOH | Likely similar to water | The free base is not expected to react significantly. |

Experimental Protocol for Solubility Determination

Given the limited availability of specific quantitative solubility data for this compound, an experimental approach is necessary for accurate determination. The following protocol outlines a standard method for determining the equilibrium solubility.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The workflow for determining solubility is depicted below:

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The solid should be in excess to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[10][11][12][13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

- 1. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. chemhaven.org [chemhaven.org]

- 7. studylib.net [studylib.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminoadamantan-1-ol

Preamble: The Analytical Imperative for Adamantane Scaffolds

Adamantane derivatives represent a cornerstone in modern medicinal chemistry, prized for their rigid, lipophilic cage structure that can enhance the pharmacokinetic profiles of therapeutic agents. 4-Aminoadamantan-1-ol is a key bifunctional building block in this class, offering strategic vectors for molecular elaboration in drug development. Its precise structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring the integrity of downstream synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven framework for the multi-technique spectroscopic analysis of this compound. We will move beyond rote procedural descriptions to explore the causal logic behind experimental design and data interpretation, presenting a self-validating analytical workflow essential for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Blueprint and Analytical Workflow

The structural integrity of this compound (C₁₀H₁₇NO, Molecular Weight: 167.25 g/mol ) is the central hypothesis to be tested.[1] The molecule's rigid tricyclic alkane framework is substituted with a hydroxyl (-OH) group and an amino (-NH₂) group at bridgehead positions. Our analytical strategy is designed to independently verify each key structural feature, with each spectroscopic technique providing a piece of corroborating evidence.

References

An In-Depth Technical Guide to Potential Therapeutic Targets for 4-Aminoadamantan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably successful pharmacophore in modern medicinal chemistry. Its unique three-dimensional structure and favorable pharmacokinetic properties have led to the development of several clinically significant drugs. 4-Aminoadamantan-1-ol, a functionalized adamantane derivative, presents an intriguing starting point for novel drug discovery. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound, drawing insights from the established mechanisms of action of structurally related, clinically approved adamantane-based drugs. We delve into the scientific rationale for investigating its potential as an antiviral agent, a neuroprotective modulator of the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. For each potential target, we provide detailed, field-proven experimental protocols to enable researchers to validate these hypotheses and explore the therapeutic promise of this compound.

The Adamantane Moiety in Medicinal Chemistry: A Foundation for Innovation

The adamantane cage has been aptly described as a "lipophilic bullet" in drug design.[1] Its incorporation into a molecule can significantly enhance lipophilicity, which in turn can improve absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[2] The rigid adamantane structure also allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1]

The therapeutic journey of adamantane derivatives began with the discovery of the antiviral activity of amantadine in the 1960s.[3] This led to the development of a class of drugs targeting the influenza A M2 proton channel. Subsequently, the neuroprotective effects of adamantane derivatives were recognized, culminating in the approval of memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease.[4][5] More recently, the adamantane scaffold has been incorporated into drugs for type 2 diabetes, such as vildagliptin and saxagliptin, which inhibit the DPP-4 enzyme.[4][6]

Given this rich history, this compound, with its amino and hydroxyl functionalities, represents a compelling candidate for exploring these and potentially other therapeutic avenues. The strategic placement of these groups on the adamantane core provides opportunities for specific hydrogen bonding and ionic interactions within a target's binding site.

Potential Therapeutic Target I: Influenza A M2 Proton Channel

Scientific Rationale

The antiviral drugs amantadine and rimantadine function by blocking the M2 proton channel of the influenza A virus, a tetrameric integral membrane protein essential for viral replication.[7][8] This channel is responsible for the acidification of the virion interior, which facilitates the uncoating process and release of the viral genome into the host cell.[8]

The binding site for amantadine and rimantadine is located within the N-terminal pore of the M2 channel.[9][10] Key interactions involve the adamantane cage fitting into a hydrophobic pocket and the amino group forming a critical hydrogen bond with the surrounding water molecules and polar residues like Asp44.[3][7] The structure-activity relationship (SAR) studies of adamantane derivatives have highlighted the importance of the amino group for this interaction.[7]

This compound shares the core adamantane structure and the crucial amino group with amantadine and rimantadine. The presence of the hydroxyl group at the 1-position could potentially offer an additional point of interaction within the M2 channel, possibly influencing binding affinity and selectivity. Therefore, it is a strong hypothesis that this compound may exhibit antiviral activity against influenza A by targeting the M2 proton channel.

Experimental Validation: Plaque Reduction Neutralization Assay

This assay is a gold-standard method for quantifying the infectivity of a virus and assessing the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known concentration of influenza virus in the presence of varying concentrations of the test compound (this compound). The ability of the compound to inhibit viral replication is measured by the reduction in the number of plaques (localized areas of cell death) formed compared to a virus-only control.[11][12]

Detailed Protocol:

-

Cell Culture:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well) in D10 medium (DMEM with 10% FBS, penicillin/streptomycin).

-

Incubate overnight at 37°C and 5% CO2 to form a confluent monolayer.[13]

-

-

Virus and Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free DMEM.

-

Dilute the influenza A virus stock in serum-free DMEM to a concentration that will produce 20-30 plaques per well.

-

-

Infection:

-

Wash the MDCK cell monolayers twice with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Mix equal volumes of the diluted virus and the various dilutions of this compound. Include a virus-only control (mixed with vehicle) and a cell-only control (no virus).

-

Incubate the virus-compound mixtures at room temperature for 45-60 minutes.[11]

-

Add 100 µL of the mixtures to the corresponding wells of the MDCK cell plates in triplicate.

-

Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution and prevent the monolayer from drying out.[11]

-

-

Overlay and Incubation:

-

Prepare a semi-solid overlay medium (e.g., Avicel-based overlay) according to the manufacturer's instructions. This prevents the spread of the virus to distant cells, localizing the infection to form plaques.[13]

-

Aspirate the inoculum from the wells and add 1 mL of the overlay medium to each well.

-

Incubate the plates at 37°C and 5% CO2 for 48 hours.[11]

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a 4% formaldehyde solution.

-

Stain the cells with a crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

-

Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

-

Workflow Diagram:

Caption: Workflow for the Plaque Reduction Neutralization Assay.

Potential Therapeutic Target II: N-methyl-D-aspartate (NMDA) Receptor

Scientific Rationale

Memantine, an adamantane derivative, is an uncompetitive antagonist of the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[14][15] Overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's.[5][16]

Memantine's therapeutic efficacy is attributed to its low to moderate affinity and rapid channel-blocking kinetics.[4][16] It preferentially blocks the excessive, pathological activation of NMDA receptors while sparing their normal physiological function.[15][16] The adamantane cage of memantine is thought to bind within the ion channel pore, physically occluding it.

This compound shares the fundamental adamantane scaffold with memantine. The presence of both an amino and a hydroxyl group could influence its interaction with the NMDA receptor channel. The amino group, likely protonated at physiological pH, could interact with the negatively charged residues within the channel, while the hydroxyl group could form additional hydrogen bonds. This structural similarity provides a strong rationale for investigating this compound as a potential NMDA receptor antagonist with neuroprotective properties.

Experimental Validation: High-Throughput Calcium-Flux Assay

This assay measures the influx of calcium into cells upon NMDA receptor activation, providing a functional readout of receptor activity and its modulation by test compounds.

Principle: HEK293 cells expressing the NMDA receptor subunits are loaded with a calcium-sensitive fluorescent dye. The addition of NMDA receptor agonists (glutamate and glycine) opens the ion channels, leading to an influx of calcium and an increase in fluorescence. An antagonist like this compound would inhibit this calcium influx, resulting in a reduced fluorescence signal.[17][18]

Detailed Protocol:

-

Cell Preparation:

-

Use a stable HEK293 cell line expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

Seed the cells in a 384-well plate and incubate for 16 hours at 37°C and 5% CO2.[19]

-

-

Dye Loading:

-

Prepare a calcium-sensitive dye solution (e.g., Calcium 6 dye) in an appropriate incubation buffer.

-

Remove the cell culture medium and add 30 µL of the dye solution to each well.

-

Incubate the plate for 2 hours at 37°C and 5% CO2.[20]

-

After incubation, wash the cells three times with an assay buffer to remove excess dye.[19]

-

-

Compound and Ligand Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a stock solution of the NMDA receptor co-agonists, glutamate and glycine.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence (F0) of the cell plate for 30 seconds.

-

Add the test compound (this compound) to the wells and incubate for a specified period (e.g., 5 minutes) to allow for binding.

-

Add the co-agonists (glutamate and glycine) to the wells to activate the NMDA receptors.

-

Immediately measure the calcium flux by recording the fluorescence for 5 minutes.[17]

-

-

Data Analysis:

-

Calculate the maximal fluorescence ratio by dividing the maximal fluorescence obtained by the baseline fluorescence for each well.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of the calcium influx against the compound concentration.

-

Signaling Pathway Diagram:

Caption: Antagonism of the NMDA Receptor by this compound.

Potential Therapeutic Target III: Dipeptidyl Peptidase-4 (DPP-4)

Scientific Rationale

Vildagliptin and saxagliptin are clinically approved drugs for type 2 diabetes that contain an adamantane moiety and act as inhibitors of the DPP-4 enzyme.[21][22] DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[23][24] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[25][26]

The adamantane group in these inhibitors typically occupies a hydrophobic pocket in the active site of DPP-4.[27] Vildagliptin and saxagliptin also feature functional groups that form covalent or strong non-covalent interactions with the catalytic serine residue (Ser630) of the enzyme.[28][29]

This compound, while lacking the nitrile or cyanopyrrolidine groups of saxagliptin and vildagliptin, possesses an amino group that could potentially interact with the acidic residues (Glu205, Glu206) in the S2 subsite of the DPP-4 active site. The adamantane cage itself would be expected to favorably occupy the hydrophobic S1 pocket. The hydroxyl group could also form hydrogen bonds with nearby residues. These structural features suggest that this compound could act as a competitive inhibitor of DPP-4.

Experimental Validation: Fluorescence-Based Enzymatic Assay

This is a direct and sensitive method to measure the enzymatic activity of DPP-4 and screen for potential inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC. The rate of increase in fluorescence is directly proportional to the DPP-4 activity. An inhibitor like this compound will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.[30][31]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Prepare a stock solution of the DPP-4 enzyme in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate (Gly-Pro-AMC) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

A known DPP-4 inhibitor (e.g., sitagliptin) should be used as a positive control.[30]

-

-

Assay Procedure:

-

In a 96-well black plate, add the DPP-4 enzyme solution to each well (except for the blank).

-

Add the different concentrations of this compound, the positive control inhibitor, or the vehicle control to the respective wells.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[32]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence in kinetic mode using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[33]

-

Take readings every minute for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Workflow Diagram:

References

- 1. Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meihonglab.com [meihonglab.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Influenza virus plaque assay [protocols.io]

- 14. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay in Summary_ki [bindingdb.org]

- 19. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 20. youtube.com [youtube.com]

- 21. Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans | Semantic Scholar [semanticscholar.org]

- 22. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 23. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 24. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 25. researchgate.net [researchgate.net]

- 26. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.cn [sigmaaldrich.cn]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 33. content.abcam.com [content.abcam.com]

In Silico Modeling of 4-Aminoadamantan-1-ol Receptor Binding: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of 4-Aminoadamantan-1-ol's binding to relevant biological receptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the mechanism of action and predict the binding affinity of this adamantane derivative. We will delve into the rationale behind experimental choices, providing not just a methodology, but a self-validating system for robust and reproducible results. The guide will cover target identification through in silico target fishing, followed by detailed protocols for molecular docking and molecular dynamics simulations, with a special focus on the nuances of modeling interactions with ion channels embedded in a lipid bilayer.

Introduction: The Therapeutic Potential of this compound

The adamantane scaffold is a well-established pharmacophore, prized for its rigid, lipophilic cage-like structure that can enhance binding affinity and improve the pharmacokinetic properties of drug candidates.[1] this compound, a derivative of adamantane, presents an intriguing subject for computational analysis due to its structural similarity to known bioactive compounds, such as the antiviral amantadine and the Alzheimer's drug memantine. Understanding its receptor binding profile is a critical step in unlocking its therapeutic potential. In silico modeling offers a powerful, cost-effective, and time-efficient avenue to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation and drug development efforts.

Target Identification: An In Silico Approach to "Target Fishing"

Prior to any docking or simulation studies, it is imperative to identify the most probable biological targets of this compound. For this, we employ a strategy known as "target fishing" or "reverse docking," which predicts potential protein targets for a given small molecule.[2][3]

Methodology: Utilizing SwissTargetPrediction

For this guide, we will use SwissTargetPrediction, a robust and freely accessible web server that predicts protein targets based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds.[4][5]

Experimental Protocol: Target Prediction

-